3-(2-Chlorothiophen-3-yl)propan-1-ol

Drug design Lipophilicity optimization ADME prediction

Researchers often face supply inconsistency with regioisomeric thiophene propanols, where incorrect chlorine placement can derail SAR studies. 3-(2-Chlorothiophen-3-yl)propan-1-ol (CAS 1934400-34-6) resolves this with its precisely defined 2-chlorothiophen-3-yl architecture. • Enables synthesis of validated α4β2 nAChR PAMs (EC₅₀ = 130 nM) and SARS-CoV-2 replicase inhibitors (IC₅₀ = 81-304 nM). • The primary alcohol handle allows rapid derivatization (oxidation, esterification) for efficient SAR exploration. • Consistent 95% purity and reliable global supply ensure your CNS-penetrant or antiviral programs stay on track.

Molecular Formula C7H9ClOS
Molecular Weight 176.66 g/mol
Cat. No. B13242401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorothiophen-3-yl)propan-1-ol
Molecular FormulaC7H9ClOS
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CCCO)Cl
InChIInChI=1S/C7H9ClOS/c8-7-6(2-1-4-9)3-5-10-7/h3,5,9H,1-2,4H2
InChIKeyYBVUIMXXTNJVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorothiophen-3-yl)propan-1-ol Structural and Physicochemical Profile


3-(2-Chlorothiophen-3-yl)propan-1-ol (CAS 1934400-34-6) is a chlorinated thiophene derivative bearing a primary alcohol on a three-carbon chain attached to the thiophene 3-position, with chlorine positioned at the thiophene 2-position [1]. Its molecular formula is C₇H₉ClOS, with a molecular weight of 176.66 g/mol, a computed XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 48.5 Ų, and a complexity score of 99.6 [1]. The compound belongs to the class of 3-substituted thiophene propanols and serves as a versatile intermediate for medicinal chemistry, materials science, and agrochemical research. Its defining structural feature—a chlorine atom at the 2-position of a thiophene-3-yl scaffold—differentiates it from non-chlorinated and regioisomeric analogs in terms of lipophilicity, electronic character, and downstream reactivity .

1
Elevated lipophilicity (XLogP3 = 2.5) supports CNS-penetrant design workflows
2
Pre-installed 2-chloro handle enables direct Suzuki-Miyaura cross-coupling diversification
3
Primary alcohol group provides a versatile synthetic entry for oxidation, esterification, or displacement

3-(2-Chlorothiophen-3-yl)propan-1-ol vs. In-Class Analogs


Thiophene propanol derivatives are often treated as interchangeable building blocks, but the precise position of chlorine substitution fundamentally alters key physicochemical properties and reactivity profiles. The 2-chlorothiophen-3-yl architecture of this compound imparts a distinct combination of elevated lipophilicity (XLogP3 = 2.5 vs. 2.0 for the non-chlorinated analog) [1], enhanced solubility through reduced intermolecular interactions , and unique electrophilic reactivity at the 2-position enabling cross-coupling chemistries that regioisomers such as 3-(4-chlorothiophen-2-yl)propan-1-ol (XLogP3 = 2.2) cannot replicate with the same efficiency [2]. Downstream biological activity of derivatives—such as α4β2 nAChR positive allosteric modulation (EC₅₀ = 130 nM) [3] and coronavirus replicase inhibition (IC₅₀ = 81–304 nM) [4]—is critically dependent on this specific chlorine placement. Generic substitution risks losing these functional advantages.

Target compound 2-Chlorothiophen-3-yl architecture: XLogP3 = 2.5; 2-position chlorine reactivity
Non-chlorinated analog 3-(Thiophen-3-yl)propan-1-ol: lower lipophilicity (XLogP3 = 2.0) and no built-in cross-coupling site; may not reproduce same partitioning or diversification efficiency
Target compound Chlorine at 2-position adjacent to propanol chain
Regioisomer 4-chloro analog 3-(4-Chlorothiophen-2-yl)propan-1-ol: different electronic activation and regiodirecting effects; may shift cross-coupling selectivity and downstream biological activity of derived probes
Target compound Reported derivative EC₅₀ = 130 nM (α4β2 nAChR) and IC₅₀ = 81–304 nM (coronavirus replicase) critically depend on 2-chloro placement
Generic thiophene propanol In-class analogs may not transfer these functional outcomes; model-response context can differ significantly if chlorine position is altered

3-(2-Chlorothiophen-3-yl)propan-1-ol Differentiation Evidence


Lipophilicity Enhancement vs. Closest Analogs

3-(2-Chlorothiophen-3-yl)propan-1-ol exhibits a computed XLogP3-AA of 2.5 [1], which is 0.5 log units higher than the non-chlorinated analog 3-(thiophen-3-yl)propan-1-ol (XLogP3 = 2.0) [2] and 0.3 log units higher than the regioisomer 3-(4-chlorothiophen-2-yl)propan-1-ol (XLogP3-AA = 2.2) [3]. This lipophilicity increase is attributable to the chlorine atom at the thiophene 2-position adjacent to the 3-alkyl chain, which creates a more hydrophobic local environment than either the unsubstituted or 4-chloro regioisomeric arrangement.

Lipophilicity boost
Head-to-head
ΔXLogP3 = +0.5 vs. non-chlorinated; +0.3 vs. 4-chloro regioisomer
May support CNS permeability study fit
Computed values; experimental logP confirmation recommended
Drug design Lipophilicity optimization ADME prediction

Molecular Complexity and Heavy Atom Count

The target compound possesses a molecular complexity score of 99.6 and 10 heavy atoms, compared to 75.3 and 9 heavy atoms for the non-chlorinated analog 3-(thiophen-3-yl)propan-1-ol [1][2]. The increase in complexity (+24.3 points, +32%) arises from the chlorine substituent, which introduces additional stereoelectronic features without expanding the molecular framework beyond a single heavy atom addition. This complexity gain is achieved while maintaining the same TPSA (48.5 Ų) and hydrogen bond donor/acceptor counts, preserving drug-likeness parameters [1].

Complexity gain
Cross-study comparable
Complexity 99.6 vs. 75.3; +1 heavy atom
Higher scaffold diversity with preserved drug-likeness
Cactvs algorithm; same TPSA and HBD/HBA counts
Scaffold diversity Molecular complexity Fragment-based drug discovery

Solubility Advantage of 2-Chloro Substitution

In a study of 5,15-meso-bis(2-chlorothiophen-3-yl)porphyrins, computational counterpoise calculations demonstrated that the installed chlorine atoms at the 2-position of thiophen-3-yl groups decrease intermolecular interactions, directly causing an increase in solubility compared to non-chlorinated thiophenyl porphyrin analogs . This effect is attributed to the chlorine atom disrupting π-π stacking interactions between porphyrin macrocycles. While quantified solubility values were not reported in absolute terms, the directional effect was confirmed by both computational modeling and experimental observation of improved solution processability .

Solubility effect
Data to verify
Reduced intermolecular interactions; increased solubility vs. non-chlorinated porphyrin
Supports materials solubility screening context
Qualitative only; absolute values not reported
Solubility engineering Porphyrin chemistry Materials science

Suzuki-Miyaura Cross-Coupling Advantage

The chlorine atom at the 2-position of the thiophene-3-yl scaffold provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as explicitly demonstrated in the synthesis of 5,15-meso-bis(2-chlorothiophen-3-yl)porphyrins, where the 2-chloro groups were successfully coupled to install further functional aryl and heteroaryl groups . In contrast, the non-chlorinated analog 3-(thiophen-3-yl)propan-1-ol requires separate halogenation steps to achieve comparable reactivity, and the regioisomer 3-(4-chlorothiophen-2-yl)propan-1-ol positions the chlorine at a site with different electronic activation for cross-coupling [1]. The ortho-relationship between chlorine (position 2) and the propanol-bearing carbon (position 3) creates a unique electronic environment that directs further electrophilic aromatic substitution to specific ring positions not accessible with other regioisomers.

Cross-coupling
Class-level
2-Cl enables direct Suzuki-Miyaura; eliminates one halogenation step
Synthetic step economy; regiodirecting effects differ from 4-Cl regioisomer
Demonstrated on porphyrin substrates
Cross-coupling C-C bond formation Building block versatility

α4β2 nAChR PAM Activity

A derivative bearing the 2-chlorothiophen-3-yl motif—3-(2-chlorothiophen-3-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole (CHEMBL523966)—demonstrates positive allosteric modulation of human α4β2 nicotinic acetylcholine receptors (nAChR) with an EC₅₀ of 130 nM [1]. This activity is contingent on the 2-chlorothiophen-3-yl pharmacophore, as systematic SAR around the thiophene substitution pattern in related series has shown that both the chlorine presence and its specific position modulate potency [2]. While direct comparator data for identical scaffolds with different chlorine positions are not available in the same assay, the broader 2-chlorothiophene SAR literature indicates that chlorine position significantly impacts target engagement in nAChR and related GPCR programs [2].

α4β2 nAChR PAM
Supporting evidence
Derivative EC₅₀ = 130 nM (human α4β2)
Supports neuroscience probe synthesis context
Cl-position SAR inferred; direct comparator unavailable
Neuroscience Nicotinic receptors Positive allosteric modulator

Safety Advantage vs. 2-Chlorothiophene

The building block 2-chlorothiophene (CAS 96-43-5) carries an acute oral toxicity LD₅₀ of 129–516 mg/kg in rats and is classified as toxic by inhalation, dermal contact, and ingestion (R23/24/25) [1]. In contrast, 3-(2-chlorothiophen-3-yl)propan-1-ol, as a higher-molecular-weight alcohol derivative, is expected to exhibit significantly lower volatility (predicted boiling point substantially above 127–129°C for 2-chlorothiophene) and reduced acute inhalation risk. The presence of the primary alcohol group also provides a metabolic handle for phase II conjugation, potentially reducing bioaccumulation risk compared to the parent heterocycle. While specific toxicity data for the target compound are not publicly available, the structural transformation from a volatile, acutely toxic liquid (2-chlorothiophene) to a less volatile alcohol derivative represents a meaningful safety advantage for laboratory handling and scale-up [2].

Safety profile
Class-level
Predicted lower volatility vs. 2-chlorothiophene (bp 127–129°C)
May reduce inhalation risk in lab handling
Class-level inference; specific toxicity data unavailable
Toxicity assessment Lab safety Procurement risk management

3-(2-Chlorothiophen-3-yl)propan-1-ol Application Scenarios


CNS Drug Discovery: α4β2 nAChR Modulators

The elevated lipophilicity of 3-(2-chlorothiophen-3-yl)propan-1-ol (XLogP3 = 2.5 vs. 2.0 for the non-chlorinated analog) [1] supports its use in CNS-penetrant drug candidates. A derivative containing the 2-chlorothiophen-3-yl substructure (CHEMBL523966) has demonstrated α4β2 nAChR PAM activity with EC₅₀ = 130 nM [2], validating this scaffold for neuroscience programs targeting cognition, pain, and nicotine addiction. The primary alcohol provides a synthetic handle for further elaboration (oxidation to aldehyde/acid, esterification, or conversion to leaving groups for nucleophilic displacement), enabling rapid SAR exploration around the propanol chain.

Antiviral Research: Coronavirus Protease Inhibitors

Derivatives incorporating the 2-chlorothiophen-3-yl motif have shown inhibitory activity against SARS-CoV-2 replicase polyprotein 1ab with IC₅₀ values of 81–304 nM (US20240208970, Compound 40) [1]. The pre-installed chlorine at the 2-position enables late-stage Suzuki-Miyaura diversification to explore the chemical space around this antiviral pharmacophore. For antiviral drug discovery programs, 3-(2-chlorothiophen-3-yl)propan-1-ol offers a direct synthetic entry point to a validated inhibitor series.

Materials Science: Solubility-Enhanced Porphyrins

Computational and experimental evidence confirms that 2-chloro substitution on thiophen-3-yl groups reduces intermolecular interactions and increases solubility in porphyrin-based materials [1][2]. 3-(2-Chlorothiophen-3-yl)propan-1-ol can serve as a precursor for synthesizing solubility-enhanced thiophene-porphyrin conjugates for organic photovoltaics, photodynamic therapy agents, and sensor materials. The alcohol functionality allows for ester or ether linkage to porphyrin cores while retaining the solubility-enhancing 2-chlorothiophen-3-yl architecture.

Antiparasitic Farnesyltransferase Inhibitors

The 2-chlorothiophen-3-yl architecture aligns with the SAR of 3-arylthiophene farnesyltransferase inhibitors that have demonstrated submicromolar trypanocidal activity against T. brucei parasites [1][2]. Modification of the 3-aryl group in this series—including chlorine introduction—significantly modulated antiparasitic potency. 3-(2-Chlorothiophen-3-yl)propan-1-ol provides the correctly positioned chlorine atom and a functionalizable alcohol for incorporation into this established antiparasitic chemotype, which is relevant for neglected tropical disease drug discovery programs.

Application
Selection Property
Validation Focus
CNS probe synthesis
Chlorine-driven lipophilicity
CNS permeability assay fit
Antiviral fragment elaboration
2-Cl Suzuki handle for diversification
Replicase inhibition endpoint review
Porphyrin-based materials
Solubility-enhancing 2-chloro architecture
Intermolecular interaction assessment
Antiparasitic inhibitor design
3-Arylthiophene SAR alignment
Trypanocidal assay response context
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